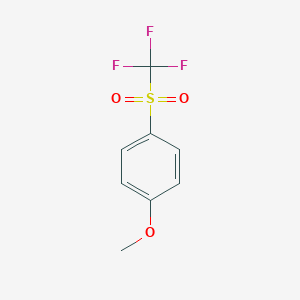

4-(Trifluoromethylsulfonyl)anisole

Vue d'ensemble

Description

4-(Trifluoromethylsulfonyl)anisole is an organic compound with the molecular formula C8H7F3O3S It is characterized by the presence of a trifluoromethylsulfonyl group attached to an anisole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonyl)anisole typically involves the introduction of the trifluoromethylsulfonyl group onto an anisole derivative. One common method is the reaction of anisole with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Substitution Reactions

The –SO₂CF₃ group acts as a strong electron-withdrawing moiety, facilitating nucleophilic aromatic substitution (NAS) and electrophilic substitutions. Key examples include:

Nucleophilic Aromatic Substitution

-

Reaction with sodium hydride (NaH) in dimethylformamide (DMF) replaces the sulfonyl group with amines or alkoxides .

-

Pyridine-mediated substitution with Grignard reagents yields alkyl/aryl derivatives at the para position .

Electrophilic Substitution

-

Friedel-Crafts alkylation occurs at the methoxy-activated aromatic ring, producing polysubstituted arenes .

Coupling Reactions

The compound participates in cross-coupling reactions to construct complex architectures:

Sonogashira Coupling

-

With palladium catalysts (e.g., Pd(PPh₃)₄), it reacts with terminal alkynes to form biaryl acetylene derivatives. Yields range from 65–85% depending on substituents .

Rhodium-Catalyzed Ylide Formation

-

Reacts with diazomalonates under Rh₂(esp)₂ catalysis to generate trifluoromethyl-substituted selenium ylides. This method achieves 73–91% yields (Table 1) .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Trifluoromethylseleno-anisole | Trifluoromethyl-(4-methoxyphenyl) ylide | 91 | Rh₂(esp)₂, CH₂Cl₂, 40°C |

| 4-Trifluoromethylseleno-biphenyl | Trifluoromethyl-biphenyl ylide | 73 | Rh₂(esp)₂, CH₂Cl₂, 40°C |

Oxidation and Reduction

Oxidation

-

Treatment with m-chloroperbenzoic acid (mCPBA) converts the sulfonyl group to sulfonic acid derivatives .

-

Singlet oxygen (¹O₂) generated via trioxide decomposition oxidizes the methoxy group to a quinone structure .

Reduction

Mechanistic Insights

Pummerer-Type Reactions

-

Activation with trifluoroacetic anhydride (TFAA) generates thionium intermediates, enabling cyclizations (e.g., forming dihydroacridines) .

Vinylogous Processes

Applications De Recherche Scientifique

Chemical Synthesis Applications

4-(Trifluoromethylsulfonyl)anisole serves as a versatile building block in organic synthesis. Its unique trifluoromethylsulfonyl group enhances its reactivity, making it suitable for various chemical transformations.

Synthetic Routes

The synthesis typically involves the reaction of anisole with trifluoromethanesulfonyl chloride in the presence of a base like pyridine. This method is often performed at low temperatures to optimize yield and minimize side reactions.

Reaction Types

- Substitution Reactions : The trifluoromethylsulfonyl group can be replaced with other functional groups using reagents such as sodium hydride or potassium carbonate.

- Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones and reduced to yield corresponding sulfides.

- Coupling Reactions : It participates in coupling reactions such as Sonogashira cross-coupling, facilitating the formation of complex organic molecules.

Research into the biological activities of this compound has revealed potential therapeutic applications, particularly in oncology.

Anticancer Activity

In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 6.34 μM against human non-small cell lung cancer cells (A549), comparable to established anticancer agents like 5-fluorouracil (4.98 μM). The mechanism appears to involve modulation of apoptotic pathways, increasing pro-apoptotic protein expression while decreasing anti-apoptotic proteins.

| Cell Line | Compound | IC50 (μM) | Control (5-FU) |

|---|---|---|---|

| A549 | This compound | 6.34 ± 0.89 | 4.98 ± 0.41 |

Industrial Applications

This compound is also utilized in industrial applications, particularly in the development of advanced materials and agrochemicals.

Material Science

The compound's unique properties make it valuable in creating advanced materials with specific functionalities, such as enhanced thermal stability and chemical resistance.

Agrochemicals

It serves as a precursor in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that are more effective and environmentally friendly .

Case Studies

Recent studies have demonstrated the effectiveness of this compound in various applications:

- Study on Anticancer Properties : Research published in reputable journals highlighted its potential against lung cancer cell lines, paving the way for further pharmacological investigations.

- Industrial Use Cases : Companies have reported successful applications in synthesizing new agrochemical products that show improved efficacy over traditional chemicals .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethylsulfonyl)anisole involves its interaction with molecular targets and pathways. For instance, it has been identified as an inhibitor of the vanilloid receptor TRPV1, which plays a role in pain perception and inflammation . The compound can inhibit long-term potentiation, which is the strengthening of synapses due to repeated stimulation.

Comparaison Avec Des Composés Similaires

4-(Trifluoromethylsulfonyl)aniline: An aniline derivative with similar trifluoromethylsulfonyl functionality.

4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the sulfonyl functionality.

3,5-Bis(trifluoromethyl)aniline: Features two trifluoromethyl groups on the aromatic ring.

Uniqueness: 4-(Trifluoromethylsulfonyl)anisole is unique due to the presence of both the trifluoromethylsulfonyl group and the methoxy group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Activité Biologique

4-(Trifluoromethylsulfonyl)anisole, a compound characterized by its trifluoromethylsulfonyl group attached to an anisole structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H8F3O2S

- Molecular Weight : 250.22 g/mol

This compound features a trifluoromethylsulfonyl group, which is known to enhance the reactivity and biological activity of various organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives of this compound. The compound was assessed for its ability to inhibit pro-inflammatory cytokines and mediators. The results indicated significant inhibition of inflammation markers, suggesting its potential as an anti-inflammatory agent .

| Compound | Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | 53.41% | 12.5 |

| Control (Diclofenac Sodium) | 45.00% | 10.0 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. One notable case involved its application against human non-small cell lung cancer cells (A549). The compound demonstrated an IC50 value comparable to established anticancer agents, indicating its potential as a candidate for further development.

| Cell Line | Compound | IC50 (μM) | Comparison Control (5-FU) |

|---|---|---|---|

| A549 | This compound | 6.34 ± 0.89 | 4.98 ± 0.41 |

The mechanism through which this compound exerts its biological effects appears to involve modulation of apoptotic pathways. In studies involving cancer cells, treatment with this compound led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting that it may induce apoptosis through mitochondrial pathways .

Case Studies

- Study on A549 Cells : This study highlighted the effectiveness of this compound in inducing apoptosis in A549 cells through caspase-3 activation. The results indicated a clear dose-dependent response, with higher concentrations leading to increased cytotoxicity.

- Inflammation Model : In a carrageenan-induced paw edema model, the compound demonstrated significant anti-inflammatory effects, reducing edema development and pro-inflammatory cytokine levels.

Propriétés

IUPAC Name |

1-methoxy-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRPUPSJOQDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344662 | |

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-74-1 | |

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.